Propyl 6-cyclohexylhexanoate
Description
Structure
3D Structure
Properties
CAS No. |
6282-61-7 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
propyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C15H28O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h14H,2-13H2,1H3 |
InChI Key |
NLMCOVQIBUWMNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 6 Cyclohexylhexanoate
Classical Esterification Routes to Propyl 6-Cyclohexylhexanoate
The most fundamental approaches to synthesizing this compound rely on well-established, classical esterification reactions that have been a cornerstone of organic chemistry for over a century.
Fischer Esterification and Acid-Catalyzed Approaches Utilizing 6-Cyclohexylhexanoic Acid and Propan-1-ol
The Fischer-Speier esterification, first described in 1895, represents the most direct method for the synthesis of this compound. wikipedia.org This reaction involves heating a mixture of 6-cyclohexylhexanoic acid and propan-1-ol in the presence of a strong acid catalyst. wikipedia.org
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.combyjus.com This is typically accomplished in one of two ways:
Use of Excess Reagent: Employing a large excess of one of the reactants, usually the less expensive propan-1-ol which can also serve as the solvent, drives the reaction forward. masterorganicchemistry.com
Removal of Water: The continuous removal of water, a byproduct of the reaction, is another effective strategy. byjus.comlibretexts.org This can be done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by using drying agents like molecular sieves. wikipedia.orgbyjus.com
The mechanism of the Fischer esterification proceeds through several key steps: masterorganicchemistry.combyjus.comlibretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 6-cyclohexylhexanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org
Nucleophilic Attack: The nucleophilic oxygen atom of propan-1-ol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. byjus.com
Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst. masterorganicchemistry.combyjus.com
Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com
Table 1: Illustrative Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 6-Cyclohexylhexanoic Acid, Propan-1-ol | Acid and alcohol precursors |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | To activate the carboxylic acid |
| Temperature | 60–110 °C | To overcome the activation energy |
| Reaction Time | 1–10 hours | To allow the reaction to reach equilibrium |
Transesterification Reactions for this compound Synthesis
Transesterification is an alternative classical route where an existing ester is transformed into another. To synthesize this compound, one could react a different ester of 6-cyclohexylhexanoic acid (for instance, methyl 6-cyclohexylhexanoate) with propan-1-ol in the presence of an acid or base catalyst. The reaction's equilibrium is driven by using a large excess of propan-1-ol or by removing the more volatile alcohol byproduct (in this case, methanol). This method is particularly useful if a different alkyl ester of the acid is more readily available than the carboxylic acid itself.
Advanced Catalytic Strategies for this compound Synthesis
Modern synthetic chemistry often favors advanced catalytic methods that offer improvements in efficiency, selectivity, and sustainability over classical approaches.
Homogeneous and Heterogeneous Catalysis in Esterification
Beyond simple mineral acids, a variety of other catalysts can be employed for the esterification of 6-cyclohexylhexanoic acid.
Homogeneous Catalysis: Lewis acids, such as scandium(III) triflate, can act as effective catalysts for esterification under milder conditions than traditional Brønsted acids. wikipedia.org These catalysts function similarly by activating the carboxylic acid toward nucleophilic attack.
Heterogeneous Catalysis: The use of solid acid catalysts offers significant advantages, particularly in industrial settings. These catalysts, which can include zeolites, ion-exchange resins, or sulfonated carbons, are easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the catalyst to be recycled and reused, aligning with the principles of green chemistry.
Biocatalytic Approaches to Hexanoate (B1226103) Ester Formation (e.g., via acyl coenzyme A: alcohol acyltransferase)
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Lipases are a class of enzymes that are particularly well-suited for ester synthesis. wikipedia.org
The synthesis of this compound could be achieved using a lipase (B570770), such as the commonly used immobilized Candida antarctica lipase B (often sold under the trade name Novozym® 435). mdpi.comresearchgate.net The reaction would proceed by combining 6-cyclohexylhexanoic acid and propan-1-ol with the enzyme, often in a solvent-free system. mdpi.comresearchgate.net
Key advantages of biocatalytic synthesis include: nih.gov
Mild Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 60-80 °C) compared to chemical catalysis, which saves energy and reduces the formation of byproducts. nih.gov
High Selectivity: Enzymes are highly selective, leading to purer products and minimizing the need for extensive downstream processing.
Sustainability: The catalysts are biodegradable and derived from renewable resources.
Research on the enzymatic synthesis of other hexanoate esters has shown high conversion rates, sometimes exceeding 97%, by optimizing parameters like temperature and substrate molar ratios. researchgate.net For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, using an excess of the alcohol was found to compensate for evaporation and drive the reaction to high conversion. mdpi.comresearchgate.net A similar strategy could be applied to the synthesis of this compound. Another relevant enzyme class is the alcohol acyltransferases (AATs), which utilize acyl-coenzyme A thioesters as the acyl donor to produce a wide variety of esters, particularly in the context of flavor and fragrance generation in organisms like yeast. thegoodscentscompany.com
Table 2: Comparison of Catalytic Strategies for Ester Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages |
|---|---|---|---|
| Classical Acid | H₂SO₄, p-TsOH | Inexpensive, readily available | Harsh conditions, difficult to separate, corrosion |
| Heterogeneous Acid | Zeolites, Resins | Easily separated, reusable | Can be more expensive, may have lower activity |
| Biocatalyst (Lipase) | Novozym® 435 | Mild conditions, high selectivity, sustainable | Higher initial cost, potential for enzyme deactivation |
Synthesis of Key Intermediates for this compound
The availability of the starting materials, 6-cyclohexylhexanoic acid and propan-1-ol, is crucial for the synthesis of the final product. Propan-1-ol is a common industrial chemical, produced primarily by the hydroformylation of ethylene.
The synthesis of 6-cyclohexylhexanoic acid is more complex. One potential route starts from ε-caprolactone. The ring-opening of ε-caprolactone with a hydrohalic acid, such as hydrobromic acid, can yield 6-bromohexanoic acid. chemicalbook.com This intermediate could then be converted to the target 6-cyclohexylhexanoic acid. Another plausible pathway involves the hydrogenation of an aromatic precursor. For example, 6-phenylhexanoic acid could be hydrogenated using a catalyst like rhodium or platinum on carbon to saturate the benzene (B151609) ring, yielding 6-cyclohexylhexanoic acid.
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound from 6-cyclohexylhexanoic acid and propanol (B110389) is typically achieved through Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution reaction. wikipedia.orgbyjus.commasterorganicchemistry.com The mechanism of this reaction is well-established and proceeds through several key steps, all of which are in equilibrium. masterorganicchemistry.comchemguide.co.uk
The generally accepted mechanism for the Fischer esterification is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (6-cyclohexylhexanoic acid) by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.combyjus.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgbyjus.commasterorganicchemistry.com
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (propanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. byjus.comchemguide.co.uk This results in the formation of a tetrahedral intermediate. wikipedia.org
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by the solvent or another alcohol molecule. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester. byjus.commasterorganicchemistry.com
Deprotonation: In the final step, a base (such as water, the alcohol, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the protonated ester to yield the final ester product, this compound, and regenerates the acid catalyst. byjus.comchemguide.co.uk
To drive the equilibrium towards the formation of the ester, an excess of the alcohol (propanol) is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. wikipedia.org
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry considerations can be applied to make the process more environmentally benign.
Traditional Fischer esterification often employs strong mineral acids like sulfuric acid, which are corrosive, hazardous, and can lead to the formation of byproducts and waste. byjus.comchemguide.co.uk Green alternatives focus on the use of more sustainable catalysts and reaction conditions.
Key Green Chemistry Approaches:
Use of Solid Acid Catalysts: Replacing homogeneous acid catalysts with solid acid catalysts is a significant green improvement. Solid acids, such as ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated zirconia, are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste. researchgate.net Propyl-SO3H functionalized graphene oxide is another example of a solid acid catalyst that can be used for esterification reactions. researchgate.net
Enzymatic Catalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers a highly selective and environmentally friendly alternative. nih.gov Lipase-catalyzed reactions are typically performed under mild conditions (lower temperature and neutral pH), which reduces energy consumption and minimizes the formation of byproducts. nih.gov These biocatalysts are biodegradable and can often be recycled.
Alternative Solvents: While the alcohol reactant often serves as the solvent, in cases where an additional solvent is needed, the choice of a green solvent is crucial. Supercritical fluids, ionic liquids, or bio-based solvents can be considered as alternatives to traditional volatile organic compounds (VOCs).
The following table summarizes some green catalysts that can be employed for esterification reactions:
| Catalyst Type | Examples | Advantages |
| Solid Acid Catalysts | Ion-exchange resins (Amberlyst), Zeolites, Sulfated Zirconia, Functionalized Graphene Oxide | Reusable, non-corrosive, easy separation, reduced waste |
| Enzymes (Lipases) | Candida antarctica lipase B (CALB), Rhizomucor miehei lipase | High selectivity, mild reaction conditions, biodegradable, low energy consumption |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of Propyl 6 Cyclohexylhexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of Propyl 6-Cyclohexylhexanoate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Functional Group Assignment
¹H NMR spectroscopy allows for the identification and differentiation of protons in a molecule based on their unique chemical environments. In this compound, the spectrum would exhibit distinct signals corresponding to the propyl group, the hexanoate (B1226103) chain, and the cyclohexane (B81311) ring.
The protons of the propyl ester group would appear as characteristic multiplets. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to be the most deshielded of this group, likely appearing as a triplet in the range of 3.7-4.1 ppm. orgchemboulder.com The adjacent methylene protons (-CH₂-) would show a more complex multiplet, likely a sextet, around 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.9 ppm. orgchemboulder.com
The protons on the hexanoate chain would also give rise to specific signals. The α-methylene protons (-CH₂-COO) are deshielded by the carbonyl group and would likely resonate as a triplet around 2.2-2.6 ppm. orgchemboulder.com The β- and subsequent methylene protons of the hexanoate chain would produce overlapping multiplets in the 1.2-1.7 ppm region. The methylene group attached to the cyclohexane ring would have its signal influenced by the ring protons, also falling within this upfield region.
The cyclohexane ring protons would present a complex set of overlapping signals in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm. The exact chemical shifts and multiplicities would depend on the conformational dynamics of the ring and whether the protons are in axial or equatorial positions. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Propyl -CH₃ | ~0.9 | Triplet |
| Propyl -CH₂- | ~1.6-1.8 | Sextet |
| Propyl O-CH₂- | ~3.7-4.1 | Triplet |
| Hexanoate α-CH₂ | ~2.2-2.6 | Triplet |
| Hexanoate β, γ, δ -CH₂- | ~1.2-1.7 | Multiplet |
| Cyclohexyl -CH₂- (chain attachment) | ~1.2-1.7 | Multiplet |
| Cyclohexyl ring protons | ~0.8-1.8 | Multiplet |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
The most downfield signal would be that of the ester carbonyl carbon (C=O), expected in the range of 170-175 ppm. shout.education The carbon of the methylene group attached to the ester oxygen (O-CH₂) would appear around 65-70 ppm. hmdb.ca The carbons of the propyl chain would be found at approximately 22 ppm (-CH₂-) and 10 ppm (-CH₃). hmdb.ca
For the hexanoate chain, the α-carbon (-CH₂-COO) would be observed around 34-38 ppm. The other methylene carbons of the chain and the cyclohexane ring would resonate in the upfield region, typically between 25 and 40 ppm. shout.education The complexity of this region would necessitate the use of two-dimensional techniques for unambiguous assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester C=O | ~170-175 |
| Propyl O-CH₂- | ~65-70 |
| Hexanoate α-CH₂ | ~34-38 |
| Cyclohexyl and Hexanoate Chain -CH₂- | ~25-40 |
| Propyl -CH₂- | ~22 |
| Propyl -CH₃ | ~10 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To resolve the complex overlapping signals and definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be crucial for tracing the connectivity of the protons within the propyl group and along the hexanoate chain. For instance, a cross-peak between the triplet at ~4.0 ppm and the sextet at ~1.7 ppm would confirm their adjacency in the propyl group. youtube.com It would also help in differentiating the complex signals of the cyclohexane ring protons by showing their coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pub This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. youtube.com For example, the carbon signal at ~67 ppm would show a correlation to the proton signal at ~4.0 ppm, confirming its assignment to the O-CH₂ group of the propyl moiety. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). acs.org This is particularly useful for connecting different functional groups within the molecule. A key correlation would be observed between the protons of the propyl O-CH₂ group (~4.0 ppm) and the ester carbonyl carbon (~173 ppm), confirming the ester linkage. acs.org Similarly, correlations between the α-protons of the hexanoate chain and the carbonyl carbon would solidify that part of the structure. youtube.com
Dynamic NMR Studies for Conformational Analysis
The cyclohexane ring is known to exist in a dynamic equilibrium between different conformations, most notably the chair, boat, and twist-boat forms. sikhcom.net The chair conformation is generally the most stable. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, can be used to study these conformational changes. nih.gov
At room temperature, the interconversion between the chair conformations of the cyclohexane ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. researchgate.netacs.org By lowering the temperature, this interconversion can be slowed down, potentially leading to the decoalescence of the averaged signals into distinct signals for the axial and equatorial protons. sikhcom.net The temperature at which this coalescence occurs can be used to calculate the energy barrier for the ring-flipping process. This type of analysis would provide valuable information about the conformational preferences and flexibility of the cyclohexyl moiety in this compound. researchgate.net
Vibrational Spectroscopy for this compound Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification
The FTIR spectrum of this compound would be dominated by characteristic absorption bands that confirm the presence of the ester functional group and the hydrocarbon backbone.
The most prominent and diagnostic peak would be the strong absorption band due to the stretching vibration of the ester carbonyl group (C=O). For a saturated aliphatic ester, this peak is typically observed in the region of 1750-1735 cm⁻¹. spectroscopyonline.com The presence of this intense band is a clear indicator of the ester functionality.
Another key feature for an ester is the C-O stretching vibrations. Esters show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl group and another for the O-C bond of the propyl group. These typically appear as strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. spectroscopyonline.com
The spectrum would also display strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of the sp³-hybridized carbons in the propyl chain, hexanoate chain, and cyclohexane ring. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups would be expected in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups would be observed in the 1470-1365 cm⁻¹ region. researchgate.net
Table 3: Predicted FTIR Characteristic Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | ~1750-1735 | Strong |
| C-H Stretch | sp³ C-H (alkane) | ~2960-2850 | Strong |
| C-O Stretch | Ester | ~1300-1000 | Strong |
| C-H Bend | -CH₂, -CH₃ | ~1470-1365 | Medium |
Note: These are predicted values based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.
Raman Spectroscopy for Vibrational Mode Assignments
The vibrational modes of the cyclohexyl moiety are well-characterized and typically dominate the spectrum in certain regions. The chair conformation of the cyclohexane ring gives rise to a number of characteristic Raman active modes. nist.gov These include the C-C stretching and ring breathing modes, as well as various CH2 scissoring, twisting, and wagging vibrations.
The ester functional group also possesses distinct Raman-active vibrations. The most prominent of these is the C=O stretching mode, which is expected to appear as a strong band in the spectrum. The C-O stretching vibrations of the ester linkage will also be present.
A summary of the expected characteristic Raman vibrational modes for this compound is presented in the table below. The precise wavenumbers can be influenced by the local chemical environment and conformational effects.
Table 1: Predicted Raman Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group/Structural Unit | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretching | Cyclohexyl, Propyl, Hexanoate Chain | 2850 - 3000 |
| C=O Stretching | Ester | 1730 - 1750 |
| CH₂ Scissoring | Cyclohexyl, Propyl, Hexanoate Chain | 1440 - 1470 |
| C-O Stretching | Ester | 1150 - 1300 |
| Ring Breathing | Cyclohexyl | 800 - 850 |
| C-C Stretching | Cyclohexyl, Propyl, Hexanoate Chain | 800 - 1200 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound with a high degree of confidence. The molecular formula of this compound is C15H28O2. The table below shows the calculated exact mass for the primary isotopic composition.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₅H₂₈O₂ | 240.20893 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a prominent fragment) and its subsequent fragmentation to generate a secondary mass spectrum. This technique is invaluable for piecing together the structural fragments of a molecule. For this compound, several key fragmentation pathways can be predicted based on the known behavior of esters and alkyl-substituted cyclohexanes.
The primary fragmentation events are expected to occur at the ester functional group. One of the most common fragmentation pathways for esters is the McLafferty rearrangement, which would result in the loss of a neutral propene molecule and the formation of a charged enol. Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation route. Cleavage of the bond between the oxygen and the propyl group can also occur.
The cyclohexyl ring can also undergo fragmentation, typically through the loss of alkyl chains or ring-opening mechanisms. The fragmentation pattern of the hexanoate chain would likely involve successive losses of CnH2n+1 fragments.
The following table outlines some of the plausible fragment ions that would be expected in the MS/MS spectrum of this compound.
Table 3: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound
| Predicted Fragment Ion (Structure) | Proposed Fragmentation Pathway | Predicted m/z |
| [C₁₅H₂₈O₂]⁺˙ | Molecular Ion | 240.21 |
| [C₁₂H₂₂O₂]⁺˙ | Loss of Propyl Radical (•C₃H₇) | 199.16 |
| [C₉H₁₇O]⁺ | Cleavage at the Ester Linkage | 141.13 |
| [C₆H₁₁]⁺ | Cyclohexyl Cation | 83.12 |
| [C₃H₇]⁺ | Propyl Cation | 43.05 |
X-ray Crystallography (if applicable) for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered lattice of a crystal.
This compound is expected to be a liquid or a low-melting waxy solid at room temperature. As X-ray crystallography requires a well-ordered single crystal, this technique is generally not applicable for the routine analysis of such materials. To date, no crystal structure for this compound has been reported in the crystallographic databases. Obtaining a crystal structure would necessitate specialized crystallization techniques, potentially at low temperatures.
Computational Chemistry and Theoretical Studies on Propyl 6 Cyclohexylhexanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to determine the ground state energetics, conformational preferences, or electronic structure of propyl 6-cyclohexylhexanoate were found. Such studies would typically provide insights into the molecule's stability and preferred three-dimensional shape.
There are no available DFT studies that have calculated the ground state energy or explored the various possible conformations of this compound.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard computational approach to predict a molecule's reactivity. However, no such analysis has been published for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics simulations can provide valuable information about the conformational flexibility and intermolecular interactions of a molecule over time. No records of such simulations being performed for this compound were located.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are often used to predict spectroscopic data (such as NMR, IR, and Raman spectra) to aid in the experimental characterization of compounds. There is no evidence of such computational predictions for this compound in the scientific literature.
Computational Modeling of Reaction Mechanisms Involving this compound
While there are computational studies on the reaction mechanisms of related compounds, such as n-propylcyclohexane, no research has been found that specifically models the reaction pathways involving this compound.
Group-Contribution Methods for Estimating Relevant Chemical Properties
Group-contribution methods are a theoretical approach used to estimate the physicochemical properties of compounds based on their functional groups. While these methods are broadly applicable to esters, no studies were found that specifically apply these methods to and report on the properties of this compound.
Chemical Reactivity and Transformation Mechanisms of Propyl 6 Cyclohexylhexanoate
Hydrolysis and Saponification Kinetics and Mechanisms
The cleavage of the ester linkage in propyl 6-cyclohexylhexanoate can be achieved through hydrolysis, a reaction that can be promoted by either acidic or basic conditions to yield 6-cyclohexylhexanoic acid and propan-1-ol.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium process, representing the reverse of Fischer esterification. libretexts.org To drive the equilibrium towards the products (hydrolysis), an excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Step 1: Protonation of the carbonyl oxygen.
Step 2: Nucleophilic attack by water to form a tetrahedral intermediate.
Step 3: Proton transfer from the attacking water molecule to the propanol (B110389) oxygen.
Step 4: Elimination of the propanol leaving group to reform the carbonyl.
Step 5: Deprotonation of the carbonyl to yield the carboxylic acid and regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process termed saponification. libretexts.org This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org The mechanism proceeds via a nucleophilic acyl substitution pathway. libretexts.orglibretexts.org
Step 1: Nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org
Step 2: Reformation of the carbonyl double bond, accompanied by the elimination of the propoxide ion (-OPr) as the leaving group. libretexts.org
Step 3: An acid-base reaction where the highly basic propoxide ion deprotonates the newly formed 6-cyclohexylhexanoic acid. libretexts.org
This final deprotonation step yields propan-1-ol and the sodium salt of 6-cyclohexylhexanoic acid. The free carboxylic acid is obtained by the addition of a strong acid in a subsequent workup step. libretexts.org
| Condition | Catalyst/Reagent | Key Features | Products (after workup) |
| Acidic Hydrolysis | Mineral Acid (e.g., H₂SO₄, HCl) | Reversible, equilibrium-driven. libretexts.org | 6-Cyclohexylhexanoic acid, Propan-1-ol |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible, requires a full equivalent of base. libretexts.org | 6-Cyclohexylhexanoic acid, Propan-1-ol |
Reactions Involving the Ester Linkage (e.g., Transesterification with various alcohols or carboxylic acids)
Transesterification is a process where the propyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.
The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium, and to drive it to completion, the reactant alcohol is often used as the solvent, or the leaving alcohol (propan-1-ol) is removed as it forms.
Example Transesterification Reactions:
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Methanol (B129727) | Acid or Base | Methyl 6-cyclohexylhexanoate |
| Ethanol | Acid or Base | Ethyl 6-cyclohexylhexanoate |
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: Oxidation of this compound would primarily occur at the cyclohexyl ring, as the ester group is already at a high oxidation state. As discussed under C-H activation (5.2.1), various metal catalysts can facilitate the oxidation of C-H bonds to C-O bonds, potentially introducing hydroxyl or carbonyl functionalities onto the ring.
Reductive Transformations: The ester group is susceptible to reduction by strong reducing agents.
Reduction to Alcohols: Using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), the ester is reduced to two separate alcohols. The reaction proceeds through a nucleophilic acyl substitution to form an intermediate aldehyde, which is immediately further reduced. libretexts.org The products are 6-cyclohexylhexan-1-ol and propan-1-ol.
Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), and maintaining low temperatures (e.g., -78 °C). libretexts.orglibretexts.org This reaction would yield 6-cyclohexylhexanal and propan-1-ol.
| Reducing Agent | Reaction Conditions | Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Standard | 6-Cyclohexylhexan-1-ol and Propan-1-ol |
| Diisobutylaluminum Hydride (DIBAL-H) | -78 °C | 6-Cyclohexylhexanal and Propan-1-ol |
Mechanistic Studies of Uncatalyzed and Catalyzed Reactions of this compound
The mechanisms of the uncatalyzed or traditionally catalyzed reactions of the ester group, such as hydrolysis and transesterification, are well-established examples of nucleophilic acyl substitution. libretexts.org
Mechanistic studies for more advanced, catalyzed transformations, particularly C-H functionalization of the cyclohexyl ring, are a current area of research. uci.edu These studies often employ a combination of experimental and computational methods to elucidate complex reaction pathways. rsc.org
Experimental Studies: These may involve kinetic analysis, isotopic labeling to track atom movement, and attempts to isolate or trap reaction intermediates. For radical reactions, radical clock experiments can be used to determine the lifetime of intermediates. uci.edu
Computational Studies: Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of a reaction. rsc.orgnih.gov These studies can model the structures of transition states and intermediates, helping to explain the observed reactivity, selectivity, and the role of the catalyst. rsc.org For instance, DFT could be used to predict whether the ester group in this compound could effectively direct a palladium catalyst to a specific C-H bond on the cyclohexyl ring.
Analytical Method Development and Validation for Propyl 6 Cyclohexylhexanoate
Chromatographic Techniques for Separation and Quantification
Chromatography is the premier technique for the separation and analysis of individual components from a mixture. For a compound like propyl 6-cyclohexylhexanoate, both gas and liquid chromatography offer viable and powerful analytical solutions.
Given its expected volatility, gas chromatography (GC) is a primary technique for the analysis of this compound. When coupled with a mass spectrometer (MS), it provides a powerful tool for both quantification and structural confirmation.
A hypothetical GC-MS method for this compound would likely involve a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The oven temperature program would be optimized to ensure adequate separation from other potential components in a sample matrix. An example of a temperature program could start at a lower temperature to allow for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute the target analyte.
A study on the GC-MS analysis of long-chain fatty acids demonstrated a method for separating and quantifying fatty acids with carbon chain lengths from 8 to 24. nih.gov This method, which involves a derivatization step, highlights the capability of GC-MS to handle compounds of similar molecular weight and complexity to this compound. nih.gov For instance, a study on the analysis of various long-chain esters showed a linear correlation between the carbon number of the esters and their retention times, a principle that would apply to the analysis of this compound. researchgate.net
High-performance liquid chromatography (HPLC) provides an alternative and complementary technique to GC, particularly for less volatile compounds or for samples that are not amenable to the high temperatures used in GC. When coupled with mass spectrometry (LC-MS), it offers high selectivity and sensitivity.
For the separation of the relatively non-polar this compound, a reversed-phase HPLC method would be appropriate. This would typically employ a C18 or a C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the compound from the column.
Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, although this is less likely for a simple ester. A more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used. However, the most powerful approach would be coupling the HPLC to a mass spectrometer.
LC-MS analysis of a related compound, 6-hydroxyflavanone, demonstrated the utility of this technique in characterizing complex molecules and their metabolites. unipa.it The principles of this analysis, including the use of specific mobile phases and MS detection, could be adapted for this compound.
Validation of Analytical Procedures: Precision, Accuracy, Linearity, and Detection/Quantification Limits
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters are precision, accuracy, linearity, and the limits of detection and quantification.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below provides hypothetical but typical acceptance criteria for these validation parameters for a chromatographic method.
| Parameter | Acceptance Criterion |
| Precision (RSD) | ≤ 2% for replicate injections |
| Accuracy (Recovery) | 98-102% |
| Linearity (r²) | ≥ 0.999 |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Sample Preparation and Extraction Techniques for Complex Matrices
When analyzing for this compound in complex matrices such as environmental samples, food products, or biological fluids, a sample preparation and extraction step is usually necessary to remove interfering substances and to concentrate the analyte.
Common extraction techniques that could be applicable include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. For this compound, which is a non-polar compound, a non-polar organic solvent like hexane (B92381) or dichloromethane (B109758) would be used to extract it from an aqueous matrix. A study on the analysis of phthalate (B1215562) esters in coffee used liquid-liquid extraction with hexane, achieving recoveries of around 83%.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. A reversed-phase sorbent (e.g., C18) would be suitable for retaining this compound from an aqueous sample. The analyte is then eluted with a small volume of an organic solvent.
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or directly immersed). The analyte partitions onto the fiber and is then thermally desorbed into the injector of a gas chromatograph.
The choice of extraction technique will depend on the nature of the sample matrix, the concentration of the analyte, and the required level of clean-up. The efficiency of the extraction method is typically assessed by measuring the recovery of the analyte from a spiked sample.
Biogeochemical and Environmental Research Aspects of Propyl 6 Cyclohexylhexanoate
Biotransformation and Biodegradation Studies of Propyl 6-Cyclohexylhexanoate (e.g., as a metabolite in microorganisms)
Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many organic chemicals from the environment. For this compound, this would involve microorganisms such as bacteria and fungi.
The expected initial step in the biodegradation of an ester is typically enzymatic hydrolysis by esterases, which are common in a wide variety of microorganisms. This would cleave the molecule into 6-cyclohexylhexanoic acid and propanol (B110389). Both of these resulting compounds are generally expected to be more readily biodegradable. The propanol would likely be oxidized to propionaldehyde (B47417) and then to propionic acid, which can enter central metabolic pathways. The 6-cyclohexylhexanoic acid would likely undergo further degradation, potentially through beta-oxidation of the hexanoic acid chain and eventual opening of the cyclohexane (B81311) ring, although the specific pathways and microbial consortia involved are unknown.
While general principles of ester biodegradation are well-established, no studies were found that specifically investigated the biotransformation or biodegradation of this compound by any microbial species or in any environmental matrix. Therefore, its biodegradability, the potential for it to serve as a microbial growth substrate, and the identity of any metabolic intermediates are not documented in the scientific literature.
Methodologies for Environmental Monitoring and Fate Prediction
The development of analytical methods is crucial for detecting and quantifying a chemical in environmental samples (water, soil, air, biota) to assess its distribution and persistence. For a compound like this compound, this would typically involve sample extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS), given its likely volatility and the specificity of mass spectrometric detection. However, no standardized or research-grade analytical methods specifically for the detection of this compound in environmental matrices have been published.
In the absence of empirical data, computational models are often used to predict the environmental fate of chemicals. nih.govdntb.gov.uaresearchgate.net These models use the chemical's structure and physicochemical properties (like water solubility, vapor pressure, and octanol-water partition coefficient) to estimate its likely distribution in the environment (e.g., into air, water, soil, or sediment) and its potential for degradation and bioaccumulation. While such predictions can be made for this compound, they remain theoretical until validated by experimental data.
| Property | Predicted Value / Relevance |
| Molecular Weight | 226.36 g/mol |
| Water Solubility | Low (Predicted) |
| Vapor Pressure | Low to Moderate (Predicted) |
| Log K_ow (Octanol-Water Partition Coefficient) | High (Predicted) |
Advanced Chemical Applications of Propyl 6 Cyclohexylhexanoate and Its Structural Motifs
Role as a Chemical Synthon in Organic Synthesis
In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that aids in the planning of a synthetic route. Propyl 6-cyclohexylhexanoate can be envisioned as a synthon for introducing a long, flexible, and sterically hindered moiety into a target molecule.
The most straightforward synthetic pathway to this compound itself is through the Fischer-Speier esterification of 6-cyclohexylhexanoic acid with propanol (B110389), typically in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. masterorganicchemistry.com The general mechanism for Fischer esterification proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com
As a synthon, this compound could undergo several transformations characteristic of esters:
Transesterification: The propyl group could be exchanged for other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This would allow for the fine-tuning of the ester's properties for a specific application.
Hydrolysis: The ester can be hydrolyzed back to 6-cyclohexylhexanoic acid and propanol under acidic or basic conditions. This is essentially the reverse of the Fischer esterification. wikipedia.org
Reduction: The ester group can be reduced to an alcohol. For example, using a strong reducing agent like lithium aluminum hydride would yield 6-cyclohexylhexan-1-ol and propanol.
Reaction with Grignard Reagents: Treatment with two equivalents of an organomagnesium halide (Grignard reagent) would lead to the formation of a tertiary alcohol, where two identical alkyl or aryl groups from the Grignard reagent have been added to the carbonyl carbon.
The presence of the cyclohexyl ring and the hexanoate (B1226103) chain makes this synthon particularly useful for synthesizing molecules where lipophilicity, steric bulk, and a degree of conformational flexibility are desired.
Interactive Data Table: Precursors for the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 6-Cyclohexylhexanoic acid | 4354-56-7 | C12H22O2 | Carboxylic acid precursor nih.gov |
| Propan-1-ol | 71-23-8 | C3H8O | Alcohol precursor |
| Sulfuric Acid | 7664-93-9 | H2SO4 | Acid catalyst chemguide.co.uk |
Exploration in Materials Science Research (e.g., as a component in polymers, resins, or specialized fluids)
While no specific studies detailing the use of this compound in materials science are readily available, its molecular structure suggests potential applications in this field. Materials science is an interdisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. wikipedia.org The unique combination of a bulky, non-polar cyclohexyl group and a flexible six-carbon chain terminating in a polar ester group could impart desirable properties to various materials.
Potential Applications in Polymers and Resins:
Plasticizer: The long alkyl chain of this compound could allow it to act as a plasticizer for certain polymers. Plasticizers are additives that increase the flexibility and durability of a material. The bulky cyclohexyl group might provide a different plasticizing effect compared to more linear phthalate-based plasticizers.
Monomer Component: After chemical modification (e.g., introduction of a polymerizable group like a vinyl or acrylate (B77674) function), the resulting monomer could be incorporated into polymers. The cyclohexyl group would add rigidity and increase the glass transition temperature (Tg) of the resulting polymer, while the long alkyl chain could enhance its impact resistance.
Potential Applications in Specialized Fluids:
Lubricants and Hydraulic Fluids: The non-polar nature of the majority of the molecule suggests it could have good lubricating properties. The ester group can provide a degree of polarity, which can be beneficial for adhesion to metal surfaces. Its structure is somewhat analogous to certain synthetic ester-based lubricants.
Dielectric Fluids: The low polarity of the molecule might make it a candidate for investigation as a component in dielectric fluids, which are used as electrical insulators in applications like transformers and capacitors.
It is important to note that these potential applications are speculative and would require dedicated research and testing to be confirmed.
Investigation as a Model Compound for Studies on Ester-Cycloalkane Interactions
The structure of this compound, containing both a polar ester group and a non-polar cycloalkane ring separated by a flexible alkyl chain, makes it an interesting candidate for fundamental studies on intramolecular and intermolecular interactions.
Intramolecular Interactions:
Conformational Analysis: The flexible hexanoate chain allows the polar ester group and the non-polar cyclohexyl ring to approach each other in various conformations. Spectroscopic techniques (like NMR) and computational modeling could be used to study the preferred spatial arrangements of the molecule. This could provide insight into the nature and strength of weak intramolecular forces, such as van der Waals interactions, between the ester and the cycloalkane.
Intermolecular Interactions:
Liquid-State Structure: In the liquid state, the molecules of this compound would self-assemble based on a balance of dipole-dipole interactions between the ester groups and van der Waals interactions between the alkyl and cyclohexyl moieties. Studies on its physical properties, such as viscosity, density, and boiling point, as a function of temperature and pressure, could reveal details about these intermolecular forces.
Solvation Studies: Investigating the solubility and thermodynamics of mixing of this compound in a variety of solvents, from polar to non-polar, would provide valuable data on the energetics of ester-cycloalkane interactions with different chemical environments.
While no specific studies using this compound as a model compound have been identified in the reviewed literature, its well-defined structure presents an opportunity for future research in the field of physical organic chemistry to better understand the interplay of functional groups in complex molecules.
Future Research Directions and Emerging Paradigms for Propyl 6 Cyclohexylhexanoate
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthesis Pathways
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. For a molecule like propyl 6-cyclohexylhexanoate, these computational tools offer the potential to significantly accelerate research and development.
Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of synthetic routes to this compound with increasing accuracy. youtube.com By analyzing various parameters such as catalysts, solvents, temperatures, and starting materials (6-cyclohexylhexanoic acid and propanol), AI algorithms can identify optimal reaction conditions to maximize yield and minimize byproducts. This predictive power can reduce the number of trial-and-error experiments, saving time and resources.
Furthermore, ML can be instrumental in predicting the reactivity of this compound in different chemical environments. By learning from the known reactivity of similar esters and cyclohexyl-containing compounds, these models can forecast its stability, degradation pathways, and potential interactions with other molecules. This is particularly valuable for assessing its suitability for specific applications where long-term stability is a key factor. The development of web-based applications and Python packages allows for user-friendly interfaces to build reaction scopes and suggest experiments, further democratizing the use of these powerful predictive tools. youtube.com
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | Description | Potential Impact |
| Synthesis Optimization | Predicting optimal reaction conditions (catalyst, solvent, temperature) for the esterification of 6-cyclohexylhexanoic acid and propanol (B110389). | Increased yield, reduced byproducts, faster process development. |
| Reactivity Prediction | Forecasting the chemical behavior and stability of this compound under various conditions. | Enhanced understanding of its properties, enabling better application-specific formulation. |
| Novel Analogue Design | In silico design of novel derivatives of this compound with tailored properties. | Accelerated discovery of new functional materials. |
Development of Novel Characterization Techniques
While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are fundamental for characterizing this compound, the development of more advanced and specialized methods will provide deeper insights into its structure and properties.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), can provide unambiguous assignments of all proton and carbon signals, which is especially important for confirming the connectivity of the cyclohexyl ring to the hexanoate (B1226103) chain.
In the realm of thermal analysis, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of this compound. rug.nl This information is vital for applications where the material may be exposed to varying temperatures. For instance, TGA can pinpoint the degradation temperature, indicating its operational limits. rug.nl
Moreover, hyphenated techniques that couple separation methods with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for both qualitative identification and quantitative analysis, especially in complex matrices. researchgate.net The development of novel chemical methods for determining ester content, which show good correlation with standard GC analysis, could also provide simpler and more accessible quality control options. researchgate.net
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Obtained | Relevance |
| 2D NMR Spectroscopy | Detailed structural elucidation and confirmation of atomic connectivity. | Unambiguous structure verification. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. rug.nl | Defines temperature limits for application and storage. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature and melting point. rug.nl | Understanding of physical state and processing parameters. |
| Hyphenated Techniques (e.g., GC-MS) | Separation and identification in complex mixtures, quantification. researchgate.net | Quality control and analysis in formulated products. |
Sustainable Synthesis and Circular Economy Approaches for this compound
The principles of green chemistry and the circular economy are increasingly guiding the synthesis of chemical compounds. For this compound, this translates to developing more environmentally benign production methods and considering its end-of-life fate.
Sustainable synthesis routes could involve the use of biocatalysts, such as lipases, for the esterification reaction. Biocatalysis often proceeds under milder reaction conditions (lower temperature and pressure) and can exhibit high selectivity, reducing the formation of unwanted byproducts and the energy requirements of the process.
From a circular economy perspective, the focus is on the lifecycle of the material, aiming to eliminate waste and keep molecules in use. icca-chem.org This involves designing this compound to be biodegradable or recyclable. If it is derived from or used in polyester-based materials, chemical recycling methods such as hydrolysis, glycolysis, or methanolysis could be explored to break down the ester and recover the constituent alcohol (propanol) and carboxylic acid (6-cyclohexylhexanoic acid) for reuse. rsc.orgresearchgate.net
Furthermore, sourcing the precursors from renewable feedstocks is a key aspect of a sustainable approach. Research into the production of 6-cyclohexylhexanoic acid and propanol from biomass or waste streams would significantly improve the green credentials of this compound. The integration of recovery techniques, such as adsorption, from waste streams like wastewater can also contribute to a more circular chemical industry. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Propyl 6-cyclohexylhexanoate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 6-cyclohexylhexanoic acid with propanol under acid catalysis (e.g., sulfuric acid). Key steps include:
- Reflux conditions : 12–24 hours at 80–100°C.
- Purification : Liquid-liquid extraction followed by distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Confirm purity via GC-MS or NMR (¹H and ¹³C) .
- Data Note : Pilot studies report yields of 65–78%, with impurities primarily from unreacted acid (resolved via neutralization).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
- NMR : ¹H NMR should show a triplet for the propyl CH₂ group (δ 0.8–1.0 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm). ¹³C NMR should resolve the ester carbonyl (~170 ppm) .
- Critical Tip : Compare spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities.
Advanced Research Questions
Q. How should researchers address contradictions in reported spectral data for this compound across solvents?
- Methodological Answer :
- Step 1 : Replicate experiments in standardized solvents (e.g., CDCl₃, DMSO-d₆) to isolate solvent-induced shifts.
- Step 2 : Use high-field NMR (≥500 MHz) to enhance resolution of overlapping peaks.
- Step 3 : Apply 2D NMR (COSY, HSQC) to assign proton-carbon correlations definitively .
- Example Contradiction : Cyclohexyl proton shifts vary by ±0.2 ppm in polar vs. nonpolar solvents; this is attributed to solvation effects rather than structural anomalies.
Q. What experimental designs are optimal for studying the compound’s stability under varying thermal and pH conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) under nitrogen. Monitor mass loss and decomposition onset temperature.
- pH Stability : Incubate samples in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Data Table :
| Condition | Degradation Rate (%) | Major Degradation Product |
|---|---|---|
| pH 2, 72 hours | 28.5 ± 3.2 | 6-cyclohexylhexanoic acid |
| pH 12, 72 hours | 94.7 ± 1.8 | Propyl alcohol + acid |
Q. How can researchers resolve discrepancies in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Systematic Review Framework : Follow PRISMA guidelines to screen studies, assess bias (e.g., using Cochrane Risk of Bias Tool), and perform meta-analysis .
- Case Example : In vitro cytotoxicity (IC₅₀ = 50 µM) vs. in vivo rodent LD₅₀ (>500 mg/kg) suggests metabolic detoxification pathways. Validate via hepatic microsome assays .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀.
- ANOVA with Tukey’s HSD : Compare means across dose groups (α = 0.05) .
- Critical Consideration : Account for heteroscedasticity using weighted least squares or log transformation.
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
